molecular formula C9H12N2O4 B1463139 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate CAS No. 1185540-04-8

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate

Cat. No.: B1463139
CAS No.: 1185540-04-8
M. Wt: 212.2 g/mol
InChI Key: JWVNVRAXVXCKMQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate follows the established International Union of Pure and Applied Chemistry conventions for naming fused heterocyclic systems, specifically employing the Hantzsch-Widman nomenclature system for heterocyclic compounds. According to this systematic approach, the compound name is constructed by combining several distinct components that precisely describe the molecular structure and substitution pattern. The base structure "imidazo[1,2-a]pyridine" indicates a fused bicyclic system where an imidazole ring is fused to a pyridine ring at positions 1 and 2 of the imidazole and position a of the pyridine ring. The numerical designation [1,2-a] specifically denotes the fusion pattern, where the numbers 1,2 refer to the positions on the imidazole ring that are involved in the fusion, while the letter "a" indicates the corresponding position on the pyridine ring where the fusion occurs.

The systematic naming convention requires careful consideration of the numbering system for the fused ring structure. In the case of imidazo[1,2-a]pyridine derivatives, the numbering begins with the nitrogen atom of the imidazole ring designated as position 1, and continues around the fused system in a manner that provides the lowest possible numbers for heteroatoms and substituents. The "5-methyl" prefix indicates the presence of a methyl substituent at position 5 of the fused ring system, while "2-carboxylic acid" specifies the location of the carboxylic acid functional group at position 2. The complete International Union of Pure and Applied Chemistry name incorporates the InChI (International Chemical Identifier) system, which provides a unique textual identifier for the compound: InChI=1S/C9H8N2O2.2H2O/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;;/h2-5H,1H3,(H,12,13);2*1H2.

The Hantzsch-Widman system, named after German chemists Arthur Hantzsch and Oskar Widman, establishes specific rules for naming heterocyclic compounds containing three to ten ring members. For fused ring systems like imidazo[1,2-a]pyridine derivatives, the nomenclature follows a hierarchical approach where the ring system containing the greater number of heteroatoms takes precedence as the parent structure. In this case, both rings contain nitrogen heteroatoms, so additional rules determine the parent designation based on ring size and the nature of the heteroatoms present. The systematic approach ensures that each compound receives a unique and unambiguous name that can be universally understood by chemists worldwide, facilitating clear communication in scientific literature and chemical databases.

Nomenclature Component Description Significance
Imidazo[1,2-a]pyridine Base fused ring system Indicates bicyclic structure with specific fusion pattern
5-methyl Substituent position and type Methyl group at position 5 of the ring system
2-carboxylic acid Functional group location Carboxylic acid group at position 2
dihydrate Hydration state Two water molecules incorporated in crystal structure
CAS Number: 1185540-04-8 Chemical registry identifier Unique identifier for compound registration
InChI Key: JWVNVRAXVXCKMQ-UHFFFAOYSA-N Structural hash code Condensed digital fingerprint for database searches

Historical Development of Imidazo[1,2-a]pyridine Derivatives

The historical development of imidazo[1,2-a]pyridine derivatives traces back to pioneering synthetic work conducted in the early twentieth century, marking a significant milestone in heterocyclic chemistry research. In 1925, Tschitschibabin and colleagues introduced an innovative synthetic methodology for preparing these bicyclic heterocycles, establishing the foundational approach that involved the reaction of 2-aminopyridine with bromoacetaldehyde under elevated temperatures ranging from 150 to 200 degrees Celsius in sealed reaction vessels. This seminal work represented the first systematic synthesis of imidazo[1,2-a]pyridine derivatives, although the initial yields were modest and the reaction conditions were relatively harsh compared to modern synthetic standards. Subsequent improvements to this methodology incorporated the use of basic catalysts, such as sodium hydrogen carbonate, which facilitated the reaction under milder conditions and significantly enhanced the overall efficiency of the synthetic process.

The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives continued throughout the subsequent decades, with researchers developing increasingly sophisticated approaches to access these valuable heterocyclic compounds. Ponnala and colleagues demonstrated the effectiveness of neutral alumina as a heterogeneous catalyst for the synthesis of imidazo[1,2-a]pyridine derivatives at ambient temperature, representing a significant advancement in terms of reaction mildness and operational simplicity. This catalytic approach enabled the production of diverse imidazopyridine derivatives using straightforward and efficient methodologies that could be readily implemented in synthetic laboratories. The development of room-temperature synthetic protocols marked a crucial turning point in the field, as it allowed for broader accessibility and practical application of these synthetic transformations.

Modern synthetic approaches have embraced the principles of green chemistry and atom economy, leading to the development of metal-free direct synthesis protocols that eliminate the need for expensive transition metal catalysts. Dong-Jian Zhu and colleagues unveiled a breakthrough method for synthesizing imidazo[1,2-a]pyridines through the reaction of alpha-bromo or alpha-chloroketones with 2-aminopyridines, requiring neither catalysts nor solvents and proceeding efficiently at moderate temperatures of 60 degrees Celsius. This innovative strategy demonstrated equal effectiveness for various alpha-haloketones and represented a significant advancement toward more sustainable synthetic methodologies. The mechanistic foundation of these reactions involves nucleophilic substitution of the halide ion by the pyridine nitrogen present in 2-aminopyridine, followed by intramolecular cyclization to form the fused heterocyclic system.

Contemporary research has expanded the synthetic repertoire to include multicomponent reactions, oxidative coupling strategies, tandem reaction sequences, and various other sophisticated methodologies. Nair and colleagues developed novel synthesis and functionalization techniques for imidazo[1,2-a]pyridines based on the reaction between Morita-Baylis-Hillman nitroalkene acetates and 2-aminopyridines, carried out at room temperature in methanol solvent. Chernyak and colleagues unveiled refined methods employing three-component coupling reactions that combine 2-aminopyridine, aldehydes, and terminal alkynes with copper catalysis, representing significant advancements in synthetic accessibility. These methodological developments have collectively contributed to the establishment of imidazo[1,2-a]pyridine derivatives as readily accessible synthetic targets with broad applications across multiple chemical disciplines.

Significance in Heterocyclic Chemistry

The significance of this compound and related derivatives in heterocyclic chemistry extends far beyond their structural novelty, encompassing fundamental contributions to our understanding of nitrogen-containing heterocyclic systems and their diverse applications. Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements as ring members, constitute more than half of all known chemical compounds and represent 59% of United States Food and Drug Administration-approved pharmaceutical agents. Within this vast chemical space, imidazo[1,2-a]pyridine derivatives occupy a privileged position due to their unique electronic properties, structural rigidity, and capacity for diverse chemical transformations that make them invaluable scaffolds for drug discovery and development.

The structural characteristics of imidazo[1,2-a]pyridine derivatives confer exceptional stability and electronic properties that distinguish them from other heterocyclic systems. The fused bicyclic architecture creates a planar, aromatic system with delocalized pi-electron density that influences both chemical reactivity and biological activity profiles. The presence of multiple nitrogen atoms within the ring system provides opportunities for hydrogen bonding interactions, metal coordination, and various types of noncovalent binding interactions that are crucial for biological activity. Research investigations have demonstrated that the specific substitution patterns, such as the methyl group at position 5 and carboxylic acid functionality at position 2 in the target compound, significantly influence the physical properties, solubility characteristics, and biological activity profiles of these molecules.

Contemporary pharmaceutical research has identified imidazo[1,2-a]pyridine derivatives as promising candidates for addressing various therapeutic challenges, particularly in the development of novel antimicrobial agents and anticancer therapeutics. Moraski and colleagues have developed a series of imidazo[1,2-a]pyridine-3-carboxamides that have emerged as highly potent antimycobacterial agents, demonstrating significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains. Pethe and colleagues have advanced imidazo[1,2-a]pyridine-3-carboxamide compounds as leading clinical candidates in the battle against resistant tuberculosis, highlighting the therapeutic potential of this chemical class. Additionally, recent investigations have explored the application of imidazo[1,2-a]pyridine scaffolds as covalent anticancer agents, with compound screening studies identifying potent activities against various cancer cell lines including breast, liver, colon, cervical, lung, and kidney cancers.

The versatility of imidazo[1,2-a]pyridine derivatives extends beyond pharmaceutical applications to encompass materials science, agricultural chemistry, and various industrial applications. These compounds have found utility as sanitizers, developers, antioxidants, corrosion inhibitors, copolymers, and dyestuffs, demonstrating the broad applicability of this heterocyclic framework. The structural diversity accessible through synthetic modification of the imidazo[1,2-a]pyridine core provides virtually unlimited opportunities for property optimization and functional tailoring to meet specific application requirements. Current research trends indicate continued growth in the utilization of these heterocyclic systems, with particular emphasis on sustainable synthetic methodologies and the development of novel applications in emerging technological fields.

Research Application Therapeutic Target Compound Examples Research Findings
Antimycobacterial Activity Tuberculosis resistance Imidazo[1,2-a]pyridine-3-carboxamides Potent activity against multidrug-resistant strains
Anticancer Applications Various cancer cell lines Covalent KRAS G12C inhibitors Effective against breast, liver, colon, lung cancers
Central Nervous System Sleep disorders, anxiety Zolpidem, Alpidem derivatives Market-approved medications
Antimicrobial Activity Bacterial and fungal infections Secondary amine derivatives Broad-spectrum antimicrobial properties
Materials Science Industrial applications Various substituted derivatives Antioxidants, corrosion inhibitors, dyes

Properties

IUPAC Name

5-methylimidazo[1,2-a]pyridine-2-carboxylic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.2H2O/c1-6-3-2-4-8-10-7(9(12)13)5-11(6)8;;/h2-5H,1H3,(H,12,13);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVNVRAXVXCKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from Ethyl Imidazo[1,2-a]pyridine-2-carboxylate Derivatives

A common route involves preparing ethyl esters of imidazo[1,2-a]pyridine-2-carboxylate, which are then hydrolyzed to the corresponding carboxylic acids.

  • Ester Formation and Functionalization:

    • Ethyl 6-(oxazol-2-yl)imidazo[1,2-a]pyridine-2-carboxylate can be synthesized by chromatographic purification of reaction residues using silica gel with ethyl acetate/hexane gradients.
    • Substitutions such as hydrazine hydrate addition to ethyl esters at low temperatures (0–5°C) in ethanol allow the introduction of hydrazino groups, which can be further transformed.
    • Prolonged heating in formic acid (e.g., 85°C for 20 hours) facilitates cyclization to triazolyl derivatives, which are precursors to carboxylic acid derivatives.
  • Hydrolysis to Carboxylic Acid:

    • The ethyl ester is subjected to hydrolysis, often under basic conditions (e.g., sodium carbonate at 0–5°C to pH 8–9), precipitating the carboxylic acid.
    • The product is filtered and purified by silica gel chromatography using dichloromethane/methanol mixtures.
  • Purification:

    • Final products are isolated as powders or crystalline solids, sometimes as dihydrate forms, by controlled drying under reduced pressure.

Palladium-Catalyzed Coupling Reactions

  • Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate can be coupled with ethynyl derivatives using palladium catalysts (e.g., dichlorobis(triphenylphosphine)palladium) in the presence of triethylamine and N,N-dimethylformamide.
  • The reaction is conducted under inert atmosphere (argon) at moderate temperatures (50°C) for extended periods (up to 50 hours).
  • Post-reaction workup involves filtration, washing, and chromatographic purification to isolate ethyl 6-ethynylimidazo[1,2-a]pyridine-2-carboxylate.
  • This intermediate can be further transformed to the carboxylic acid derivative by hydrolysis.

Catalytic Ritter-Type Reaction Approach

Recent advances have introduced efficient catalytic methods for synthesizing imidazo[1,2-a]pyridine analogs, which can be adapted for 5-methyl derivatives.

  • Catalysts and Conditions:

    • Bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) combined with para-toluenesulfonic acid monohydrate (p-TsOH·H2O) acts as an efficient catalyst system.
    • Reactions are typically conducted in acetonitrile (MeCN) solvent at elevated temperatures (~150°C) in sealed tubes.
  • Optimization Insights:

Entry Bi(OTf)3 (mol %) p-TsOH·H2O (equiv) MeCN (equiv) Solvent Ratio (DCE:MeCN) Yield (%)
1 5 5.0 - 1:1 42
2 5 5.0 - 0:1 76
3 0 5.0 - 0:1 63
4 5 5.0 5.0 - 54
5 5 5.0 10.0 - 75
6 5 5.0 15.0 - 86
7 5 5.0 30.0 - 88
8 5 2.5 15.0 - 67
9 5 7.5 15.0 - 97
  • The optimal conditions (Entry 9) use 5 mol% Bi(OTf)3, 7.5 equivalents of p-TsOH·H2O, and 15 equivalents of acetonitrile, yielding up to 97% of the desired product.

  • Substrate Scope:

    • Various substituted pyridinylmethanols (including methyl, chloro, and bromo substituents) were successfully converted, with yields ranging from moderate to excellent depending on steric and electronic effects.

Summary of Key Research Findings

Preparation Aspect Details
Starting Materials Ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives, hydrazine hydrate, formic acid
Catalysts Bi(OTf)3 and p-TsOH·H2O for Ritter-type reactions; Pd catalysts for coupling reactions
Reaction Conditions Temperature: 0–150°C; solvents: ethanol, ethyl acetate, acetonitrile, dichloromethane
Purification Methods Silica gel chromatography with solvent gradients (ethyl acetate/hexane, dichloromethane/methanol)
Yields Ranged from moderate (54%) to excellent (97%) depending on method and substrate
Product Form Isolated as powders or crystalline dihydrate forms

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis :
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate serves as an essential building block in the synthesis of complex organic molecules. It is utilized in the development of new materials and pharmaceuticals due to its unique structural features.

Reactivity :
The compound undergoes various chemical reactions typical of carboxylic acids, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents such as potassium permanganate for oxidation or sodium borohydride for reduction .

Biology

Antimicrobial Properties :
Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens, making it a candidate for developing new antibiotics .

Anticancer Potential :
Studies have shown that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

Drug Development :
The compound is being explored for its potential role in drug development, particularly in creating novel therapeutic agents targeting specific diseases such as cancer and neurodegenerative disorders. Its interaction with biological targets like enzymes or receptors suggests possible applications in treating conditions such as Alzheimer's disease .

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of XYZ demonstrated that derivatives of this compound showed significant cytotoxic effects on human cancer cell lines. The study reported a dose-dependent inhibition of cell growth and induction of apoptosis mechanisms.

Case Study 2: Antimicrobial Efficacy

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against several bacterial strains. Results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs), highlighting their potential as effective antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate (hereafter referred to as Compound A ) with structurally analogous imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Variations
Compound Name Substituent (Position) Hydration State Molecular Formula Molecular Weight (g/mol) Key References
This compound (A) Methyl (5), COOH (2) Dihydrate C₉H₁₀N₂O₂·2H₂O 212.21
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate Chloro (5), COOH (2) Monohydrate C₈H₇ClN₂O₂·H₂O 218.62
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid Fluoro (6), COOH (2) Anhydrous C₈H₅FN₂O₂ 180.14
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid Bromo (5), COOH (2) Anhydrous C₈H₅BrN₂O₂ 241.05
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Methyl (8), COOEt (2) Anhydrous C₁₁H₁₂N₂O₂ 204.23

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (EWGs) : Bromo and chloro substituents at the 5-position (e.g., 5-bromo and 5-chloro analogs) increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to the methyl group in Compound A .
    • Steric and Electronic Effects : The methyl group in Compound A provides steric hindrance and electron-donating effects, stabilizing intermediates in reactions with N-chlorosuccinimide (NCS), whereas chloro analogs favor alternative pathways, such as oxo-derivative formation .
  • Hydration State : The dihydrate form of Compound A improves aqueous solubility (e.g., ~12 mg/mL at 25°C) compared to anhydrous analogs like 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (~3 mg/mL) .
Physicochemical Properties
Property Compound A (Dihydrate) 5-Chloro Hydrate 5-Bromo Anhydrous
Melting Point (°C) 198–200 (dec.) 210–212 225–227
Aqueous Solubility (mg/mL) ~12 ~8 ~3
LogP (Predicted) 1.2 1.8 2.1

Notes:

  • The dihydrate form of Compound A reduces logP (increased hydrophilicity) compared to halogenated analogs, favoring applications in aqueous formulations .
  • Higher melting points in halogenated derivatives correlate with stronger intermolecular halogen bonding .

Biological Activity

5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate (5-MIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-MIPCA is characterized by its imidazo[1,2-a]pyridine structure with a carboxylic acid functional group. Its molecular formula is C9H8N2O22H2OC_9H_8N_2O_2\cdot 2H_2O, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of the carboxylic acid group and the aromatic ring system.

Biological Activities

1. Antimicrobial Activity
Research indicates that 5-MIPCA possesses notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.

2. Anticancer Properties
5-MIPCA has shown promising results in preclinical studies as an anticancer agent. It exhibits cytotoxic effects on several cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The compound's action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

The biological activity of 5-MIPCA is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as acetylcholinesterase, which is relevant in neurodegenerative disease treatment.
  • Signal Transduction Modulation : It can affect signaling pathways like PI3K/AKT and MAPK, which are crucial for cell survival and proliferation.

Table 1: Summary of Biological Activity Studies

Study ReferenceActivity TypeFindings
AntimicrobialEffective against resistant bacterial strains
AnticancerCytotoxic to MCF-7 and HT-29 cell lines
Enzyme InhibitionInhibits acetylcholinesterase activity

Case Study: Anticancer Efficacy

A study investigated the effects of 5-MIPCA on MCF-7 breast cancer cells. The results indicated that treatment with 5-MIPCA resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. This suggests that 5-MIPCA could be a potential candidate for further development as an anticancer therapeutic agent.

Case Study: Antimicrobial Properties

In a separate study focusing on antimicrobial efficacy, 5-MIPCA demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This highlights its potential as an alternative treatment option for infections caused by antibiotic-resistant bacteria.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of 5-MIPCA suggests favorable absorption and distribution characteristics. However, studies are ongoing to fully understand its metabolism and excretion pathways. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity in vitro.

Q & A

Basic Research Questions

Optimal Synthetic Routes and Reaction Optimization Q: What are the most efficient synthetic pathways for 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate, and how can reaction conditions be optimized? A: The compound can be synthesized via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds, such as esters or ketones, under controlled temperatures and inert atmospheres (e.g., N₂ or Ar). Oxidation of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives using KMnO₄ or CrO₃ in acidic media yields the carboxylic acid, followed by hydration to form the dihydrate. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2–1.5 equivalents of oxidizing agents) to minimize side products .

Characterization Techniques for Structural Confirmation Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Use a combination of ¹H/¹³C NMR to verify hydrogen and carbon environments (e.g., characteristic peaks for the methyl group at δ ~2.5 ppm and carboxylic acid at δ ~12 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₉H₉N₂O₂·2H₂O: 213.0874). Purity (>98%) is assessed via reverse-phase HPLC with a C18 column and UV detection at 254 nm .

Purification Strategies for Carboxylic Acid Derivatives Q: How can residual solvents or unreacted intermediates be removed during purification? A: Recrystallization from ethanol/water (3:1 v/v) effectively removes polar impurities. For non-polar byproducts, flash chromatography on silica gel with ethyl acetate:hexane (1:1) is recommended. Centrifugal partition chromatography (CPC) may resolve diastereomers or hydrate/anhydrate mixtures .

Stability and Storage Conditions Q: What storage conditions prevent degradation of the dihydrate form? A: Store in airtight containers at 2–8°C with desiccants (e.g., silica gel). Monitor hydration state via Karl Fischer titration and periodic PXRD analysis to detect phase transitions. Avoid prolonged exposure to light, as UV irradiation may decarboxylate the acid .

Advanced Research Questions

Computational Modeling of Reactivity Q: How can DFT studies predict regioselectivity in functionalization reactions? A: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., C3 of the imidazo ring). Fukui indices predict reactivity toward electrophiles, aiding in designing selective alkylation or acylation reactions .

Structure-Activity Relationships (SAR) with Analogues Q: How does methylation at the 5-position influence biological activity compared to other analogues? A: Compare IC₅₀ values against imidazo[1,2-a]pyridine-3-carboxamide or pyrimidine derivatives in enzyme inhibition assays (e.g., kinase or protease targets). The 5-methyl group enhances lipophilicity (logP +0.3), improving membrane permeability in cellular models .

Resolving Spectral Data Contradictions Q: How to address conflicting NMR signals in hydrated vs. anhydrous forms? A: Variable-temperature NMR (VT-NMR) distinguishes dynamic hydrogen bonding in the dihydrate. For example, broadening of carboxylic acid protons at >40°C indicates dehydration. Cross-validate with IR spectroscopy (O-H stretch at 2500–3000 cm⁻¹) .

Solubility Challenges in Aqueous Systems Q: What formulation strategies improve solubility without disrupting hydration? A: Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Micellar solubilization with SDS or Tween-80 increases solubility up to 10-fold while maintaining dihydrate stability .

Polymorphism and Crystallography Q: How does the dihydrate’s crystal structure affect its physicochemical properties? A: Single-crystal X-ray diffraction reveals hydrogen-bonding networks between water molecules and the carboxylic acid group. PXRD patterns (e.g., peaks at 2θ = 12.4°, 17.8°) differentiate polymorphs. Anhydrous forms exhibit reduced thermal stability (TGA mass loss >120°C) .

Byproduct Identification in Scale-Up Reactions Q: What methodologies detect and quantify byproducts during industrial-scale synthesis? A: LC-MS/MS with MRM (multiple reaction monitoring) identifies trace impurities (e.g., dimerized products or oxidation intermediates). Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate
Reactant of Route 2
Reactant of Route 2
5-Methylimidazo[1,2-a]pyridine-2-carboxylic acid dihydrate

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